1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-4-amine
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Description
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-4-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, and a piperidine ring with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Chlorination and Methylation: The pyrimidine ring is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride, followed by methylation using methyl iodide or dimethyl sulfate.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Coupling Reaction: The final step involves coupling the chlorinated and methylated pyrimidine with the piperidine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
Properties
Molecular Formula |
C11H17ClN4 |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H17ClN4/c1-8-7-14-11(15-10(8)12)16-5-3-9(13-2)4-6-16/h7,9,13H,3-6H2,1-2H3 |
InChI Key |
LHFXMBHFGWSGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(CC2)NC |
Origin of Product |
United States |
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